3-Methylsulfanylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9NOS |
|---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
3-methylsulfanylbenzamide |
InChI |
InChI=1S/C8H9NOS/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H2,9,10) |
InChI Key |
YNHFIENJBOHLAF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 3 Methylsulfanylbenzamide
Rational Design and Synthesis of 3-Methylsulfanylbenzamide and its Precursors
The synthesis of this compound and its precursors can be achieved through various routes, including the classical approach of amide bond formation between 3-(methylthio)benzoic acid and an appropriate amine. vulcanchem.com This can be facilitated by activating the carboxylic acid, for instance, by converting it to 3-(methylthio)benzoyl chloride, which then readily reacts with an amine in the presence of a base. vulcanchem.com
Exploitation of Directed Ortho-Metalation Strategies for Benzamide (B126) Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.org In this process, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgacs.org The amide group is an effective DMG, enabling the introduction of various electrophiles ortho to the amide. wikipedia.orgresearchgate.net
This strategy can be applied to benzamides to introduce substituents at the C2 and C6 positions. For instance, treatment of an N,N-disubstituted benzamide with an alkyllithium base like n-butyllithium or t-butyllithium at low temperatures generates an ortho-lithiated species. acs.orgunito.it This intermediate can then react with a suitable electrophile to introduce a desired functional group. While this method is highly effective for ortho-functionalization, the synthesis of this compound itself requires a different approach as the methylsulfanyl group is at the meta position relative to the primary amide. However, DoM can be a key step in the synthesis of more complex analogs derived from a this compound core, allowing for precise modification of the aromatic ring.
The general mechanism for DoM involves the coordination of the lithium base to the heteroatom of the DMG, followed by deprotonation of the nearest ortho-proton to form an aryllithium intermediate. wikipedia.org This intermediate then reacts with an electrophile, leading to the ortho-substituted product. wikipedia.org
One-Pot Synthesis Approaches and Tandem Reaction Sequences (e.g., with Aldehydes)
One-pot syntheses and tandem reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. unito.it A notable example involves the sequential treatment of N,N-diethyl-2-methylsulfanyl aryl amides with lithium diisopropylamide (LDA) followed by an aldehyde. thieme-connect.comresearchgate.net This reaction proceeds through a directed ortho-metalation event, where the N,N-diethylamide group directs the lithiation to the ortho-position. The resulting organolithium species then acts as a nucleophile, attacking the aldehyde to form a thioaurone after an acidic workup. thieme-connect.com
In a related tandem reaction, heating thioaurones derived from cinnamaldehyde (B126680) above 200 °C can lead to an electrocyclic ring closure followed by a sigmatropic shift, ultimately yielding substituted benzothieno[3,2-b]pyrans. thieme-connect.comresearchgate.net Furthermore, the reaction of N,N-diethyl-2-methylsulfanyl-5-methoxy benzamide with crotonaldehyde (B89634) can produce 4-methyl-8-methoxy benzothieno[3,2-b]pyran in a one-pot process involving conjugate nucleophilic addition and ring closure. thieme-connect.com These examples highlight the utility of tandem reactions initiated from functionalized benzamides to construct complex heterocyclic systems.
Another one-pot strategy involves the reaction of benzoyl isothiocyanate with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base, followed by alkylation. nih.govacs.orgacs.org For example, heating a mixture of malononitrile and benzoyl isothiocyanate with potassium hydroxide (B78521) in ethanol, followed by the addition of methyl iodide, yields N-(2,2-dicyano-1-(methylthio)vinyl)benzamide. nih.govacs.org
Elucidation of Reaction Mechanistic Pathways and Intermediate Characterization (e.g., Thioindoxyl Formation)
The synthesis of certain heterocyclic structures from this compound precursors can involve the formation of key intermediates like thioindoxyl. For instance, the reaction of N,N-diethyl-2-methylsulfanyl aryl amides with aldehydes, promoted by LDA, proceeds via an ortho-lithiated intermediate. thieme-connect.comresearchgate.net This intermediate adds to the aldehyde, and subsequent workup leads to the formation of thioaurones. thieme-connect.com The proposed mechanism for the formation of benzothieno[3,2-b]pyrans from thioaurones derived from cinnamaldehyde involves a tandem electrocyclic ring closure and a sigmatropic shift. thieme-connect.comresearchgate.net
Strategic Derivatization and Analog Generation for Structure-Function Exploration
The generation of structural analogs of this compound is crucial for exploring structure-activity relationships (SAR) in medicinal chemistry and materials science. nih.gov This involves the synthesis of a library of related compounds with systematic variations in their structure.
Design and Synthesis of Structurally Modified this compound Analogs
The synthesis of analogs often involves coupling 3-(methylthio)benzoic acid or its activated derivatives with a variety of amines. vulcanchem.com This allows for the introduction of diverse substituents on the amide nitrogen. For example, reacting 3-(methylthio)benzoyl chloride with 3-acetylaniline yields N-(3-acetylphenyl)-3-(methylthio)benzamide. vulcanchem.com Similarly, reaction with 2-methylbenzo[d]thiazol-6-amine (B1361900) produces N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylthio)benzamide.
The table below showcases some examples of synthesized analogs and their key structural differences.
| Compound Name | Core Structure Modification | Synthetic Approach |
| N-(3-acetylphenyl)-3-(methylthio)benzamide | Introduction of an acetylphenyl group at the amide nitrogen. | Amide coupling of 3-(methylthio)benzoic acid and 3-acetylaniline. vulcanchem.com |
| N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylthio)benzamide | Incorporation of a benzothiazole (B30560) moiety. | Reaction of 2-methylbenzo[d]thiazole with 3-(methylthio)benzoyl chloride. |
| N-(2,2-Dicyano-1-(methylthio)vinyl)benzamide | Addition of a dicyanovinyl group. | One-pot reaction of benzoyl isothiocyanate, malononitrile, and methyl iodide. nih.govacs.org |
| (E)-Ethyl 3-benzamido-2-cyano-3-(methylthio)acrylate | Formation of a substituted acrylate. | Reaction of benzoyl isothiocyanate with ethyl cyanoacetate followed by methylation. nih.govacs.org |
Functional Group Interconversions and Regioselective Modifications at the Benzamide Core
Functional group interconversions and regioselective modifications of the benzamide core are essential for fine-tuning the properties of this compound analogs. nih.gov The benzamide scaffold itself is amenable to various transformations. vulcanchem.com For instance, the methylthio group is susceptible to oxidation, which could be a deliberate transformation to access sulfoxide (B87167) or sulfone analogs, or a challenge to be managed during synthesis. vulcanchem.com
Regioselective functionalization can be achieved through various catalytic methods. For example, palladium-catalyzed cross-coupling reactions are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds at specific positions on the aromatic ring, provided a suitable handle like a halogen is present. nih.gov The ability to perform sequential and regioselective transformations allows for the creation of highly functionalized and structurally complex benzamide derivatives. nih.gov While direct regioselective functionalization of the this compound core is less explored, principles from other substituted benzamide systems can be applied. For instance, the strategic placement of directing groups can control the position of further substitutions. mdpi.com
Incorporation of this compound into Novel Heterocyclic Systems (e.g., Oxadiazoles (B1248032), Pyridine (B92270) Derivatives)
The this compound moiety serves as a versatile building block in the synthesis of more complex molecular architectures, particularly nitrogen- and oxygen-containing heterocycles like oxadiazoles and pyridines. These heterocyclic systems are of significant interest in medicinal chemistry and materials science.
Oxadiazole Derivatives
The synthesis of 1,3,4-oxadiazoles containing the 3-methylsulfanylphenyl substituent typically proceeds via the cyclization of a key intermediate, 3-methylsulfanylbenzoyl hydrazide . This precursor is synthesized by reacting a 3-methylsulfanylbenzoic acid derivative with hydrazine (B178648) hydrate. Once the hydrazide is formed, various cyclization methods can be employed to construct the 1,3,4-oxadiazole (B1194373) ring.
Common synthetic routes involve the reaction of the acyl hydrazide with a one-carbon synthon under dehydrative conditions. The choice of reagent dictates the substituent at the 5-position of the resulting oxadiazole. For instance, reacting 3-methylsulfanylbenzoyl hydrazide with triethyl orthoformate yields a 5-unsubstituted oxadiazole, while reaction with carbon disulfide in the presence of a base like potassium hydroxide leads to a 5-thiol substituted oxadiazole. rsc.org Aromatic acids can also be used, often in the presence of a strong dehydrating agent such as phosphorus oxychloride (POCl₃), to yield 2,5-diaryl-1,3,4-oxadiazoles. rsc.org
More contemporary methods avoid harsh dehydrating agents. One such approach involves the coupling of acyl hydrazides with α-bromo nitroalkanes, which directly yields the 2,5-disubstituted 1,3,4-oxadiazole under mild conditions, with co-products being removable by a simple aqueous wash. organic-chemistry.org Another strategy uses iodine to promote a metal-free domino protocol that proceeds through oxidative cleavage, cyclization, and deacylation. researchgate.net
| Reagent | Resulting 5-Substituent | Typical Conditions | Reference |
|---|---|---|---|
| Triethyl Orthoformate | -H | Reflux | rsc.org |
| Carbon Disulfide / KOH | -SH | Ethanol, Reflux | rsc.org |
| Aromatic Carboxylic Acid / POCl₃ | -Aryl | Reflux | rsc.org |
| Cyanogen Bromide (CNBr) | -NH₂ | - | rsc.org |
| α-Bromo Nitroalkane | -Alkyl/Aryl | Mild, Semiaqueous | organic-chemistry.org |
Pyridine Derivatives
The direct incorporation of the this compound structure into a pyridine ring is less common. Instead, precursors derived from 3-methylsulfanylbenzene are utilized in classical pyridine syntheses. Key starting materials such as 3-methylthiobenzaldehyde or 3-methylthioacetophenone can be readily prepared from 3-methylsulfanylbenzoic acid, a direct precursor to the benzamide.
One of the most versatile methods is the Hantzsch Pyridine Synthesis . organic-chemistry.orgwikipedia.org This multi-component reaction typically involves the condensation of an aldehyde (in this case, 3-methylthiobenzaldehyde), two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently aromatized to the final pyridine derivative using an oxidizing agent. wikipedia.org
Another prominent method is the Kröhnke Pyridine Synthesis , which generates highly functionalized pyridines. wikipedia.org This reaction occurs between an α-pyridinium methyl ketone salt (formed from a ketone like 3-methylthioacetophenone) and an α,β-unsaturated carbonyl compound in the presence of ammonium acetate. wikipedia.orgnih.gov The reaction proceeds through a Michael addition followed by cyclization and aromatization under mild conditions. wikipedia.org
The Guareschi-Thorpe synthesis offers another route, particularly for producing 2-pyridone derivatives. quimicaorganica.orgdrugfuture.com This reaction condenses a cyanoacetamide with a 1,3-dicarbonyl compound. quimicaorganica.org A derivative of this compound, such as 3-methylsulfanylbenzoylacetonitrile, could serve as a key component in this type of cyclization.
| Named Reaction | Key 3-Methylsulfanyl Precursor | Other Reactants | Resulting Heterocycle | Reference |
|---|---|---|---|---|
| Hantzsch Synthesis | 3-Methylthiobenzaldehyde | β-Ketoester (2 eq.), Ammonia | Substituted Pyridine | organic-chemistry.orgwikipedia.org |
| Kröhnke Synthesis | 3-Methylthioacetophenone | α,β-Unsaturated carbonyl, Ammonium acetate | Tri-substituted Pyridine | wikipedia.orgnih.gov |
| Guareschi-Thorpe Synthesis | 3-Methylsulfanylbenzoylacetonitrile | 1,3-Diketone, Ammonia/Base | Substituted 2-Pyridone | quimicaorganica.orgdrugfuture.com |
Advanced Purification and Isolation Techniques for High-Purity Research Compounds
Achieving high purity of this compound is critical for its application in research, where impurities can lead to erroneous results. Advanced purification techniques primarily involve recrystallization and chromatography.
Recrystallization
Recrystallization is a robust method for purifying solid compounds based on differences in solubility. researchgate.net The principle involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to allow the formation of pure crystals while impurities remain in the mother liquor. acs.org
For this compound, the selection of an appropriate solvent system is crucial. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experimental findings indicate that polar solvents are effective for this purpose.
| Solvent/System | Observations | Reference |
|---|---|---|
| Ethanol | Effective for obtaining pure crystals of the target compound. | scribd.com |
| Acetone | A suitable alternative for recrystallization. | scribd.com |
| Ethyl Acetate (EtOAc) / Petroleum Ether | Used for purifying related N,N-diethyl-2-methylsulfanylbenzamide derivatives, yielding crystalline needles. | nih.gov |
The general procedure involves dissolving the crude this compound in a minimal amount of the hot solvent, followed by slow cooling to room temperature and then in an ice bath to maximize crystal formation. The purified crystals are then isolated via vacuum filtration and dried. researchgate.net
Chromatographic Methods
When recrystallization is insufficient to remove certain impurities, or for isolating products from complex reaction mixtures, chromatographic techniques are employed. These methods separate components based on their differential partitioning between a stationary phase and a mobile phase.
Flash Column Chromatography is a common and efficient method for purifying gram-scale quantities of benzamide derivatives. The choice of stationary and mobile phases is critical for achieving good separation. For compounds like this compound, silica (B1680970) gel is the standard stationary phase. The mobile phase typically consists of a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). The polarity of the eluent is optimized to ensure the target compound has a retention factor (Rƒ) in the ideal range of 0.2-0.4 for effective separation.
High-Performance Liquid Chromatography (HPLC) is utilized for analytical assessment of purity and for preparative-scale purification when very high purity is required. Reversed-phase HPLC, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile (B52724)/water or methanol/water mixtures), is frequently used for benzamide derivatives.
| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Application Notes | Reference |
|---|---|---|---|---|
| Flash Chromatography | Silica Gel | Ethyl Acetate / Hexane Gradient (e.g., 10-60%) | Effective for purifying multi-gram quantities of reaction products. | wikipedia.org |
| Thin-Layer Chromatography (TLC) | Silica Gel | Ethyl Acetate / Hexane | Used for reaction monitoring and method development. | |
| Reversed-Phase HPLC | C18-functionalized Silica | Acetonitrile / Water or Methanol / Water | Provides high-resolution separation for purity analysis and preparative isolation. | - |
Sophisticated Spectroscopic and Analytical Characterization of 3 Methylsulfanylbenzamide and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. Through the analysis of ¹H and ¹³C spectra, along with multidimensional correlation experiments, a complete and unambiguous assignment of all atoms in the 3-Methylsulfanylbenzamide molecule can be achieved.
Comprehensive Proton (¹H) and Carbon (¹³C) NMR Spectral Assignments
The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons, the amide protons, and the methylsulfanyl group protons. The aromatic region typically shows complex splitting patterns due to spin-spin coupling between adjacent protons. The chemical shifts are influenced by the electronic effects of the amide and methylsulfanyl substituents. The amide protons often appear as a broad singlet, and their chemical shift can be concentration and solvent dependent. The methylsulfanyl group gives rise to a sharp singlet, typically in the upfield region.
The ¹³C NMR spectrum provides information on each unique carbon environment within the molecule. The carbonyl carbon of the amide group is characteristically deshielded, appearing at the downfield end of the spectrum. The aromatic carbons show distinct signals in the typical aromatic region (approximately 110-150 ppm), with the carbon atom directly bonded to the sulfur atom (C3) and the carbon atom bearing the amide group (C1) being readily identifiable. The methyl carbon of the methylsulfanyl group appears as a distinct signal in the upfield aliphatic region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on standard chemical shift ranges and substituent effects.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| C=O | - | - | ~168 |
| C1 | - | - | ~135 |
| C2 | ~7.7 | d | ~126 |
| C3 | - | - | ~139 |
| C4 | ~7.3 | d | ~125 |
| C5 | ~7.4 | t | ~129 |
| C6 | ~7.6 | d | ~128 |
| SCH₃ | ~2.5 | s | ~15 |
| NH₂ | ~5.5-6.5 (broad) | s | - |
Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation
To confirm the assignments made from 1D NMR spectra and to establish the connectivity of the molecular framework, a suite of 2D NMR experiments is employed. sdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent aromatic protons, such as H4 with H5, and H5 with H6, confirming their positions on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu This is crucial for definitively assigning the signals of the protonated aromatic carbons (C2, C4, C5, C6) and the methyl carbon of the methylsulfanyl group to their corresponding proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.edu HMBC is essential for identifying quaternary carbons (carbons with no attached protons) and piecing together the molecular skeleton. Key expected correlations for this compound would include:
Correlations from the methyl protons (-SCH₃) to the aromatic carbon C3.
Correlations from the aromatic proton H2 to the carbonyl carbon (C=O) and the quaternary carbon C1.
Correlations from the aromatic proton H4 to carbons C2 and C6.
Correlations from the amide protons (NH₂) to the carbonyl carbon (C=O) and the quaternary carbon C1.
These combined 2D NMR experiments provide unambiguous evidence for the complete chemical structure of this compound.
Conformational and Isomeric Analysis via Diagnostic NMR Shifts (e.g., E/Z Isomer Distinction)
While this compound does not exhibit E/Z isomerism, NMR spectroscopy is a valuable tool for studying its conformational dynamics. The primary sources of conformational flexibility are the rotation around the C1-C(O) bond and the C(O)-N amide bond.
The rotation about the C1-C(O) bond can be influenced by the steric and electronic nature of the substituents on the aromatic ring. nih.gov For benzamides, the amide group may not be perfectly coplanar with the aromatic ring. nih.gov The degree of this torsion can be investigated using advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy, which detects through-space interactions between protons. For example, NOE correlations between the amide protons and the H2/H6 protons on the ring can provide insights into the preferred orientation of the amide group relative to the ring.
Furthermore, the rotation around the C(O)-N bond in primary amides is generally fast on the NMR timescale at room temperature, resulting in equivalent chemical shifts for the two amide protons. However, in more complex or sterically hindered derivatives, this rotation can be slowed, leading to distinct signals for the two N-H protons. Variable-temperature NMR studies can be used to probe the energy barrier of this rotation. rsc.org
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. wikipedia.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Molecular Formula Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition and thus the molecular formula of a compound. nih.govfiu.edu For this compound, the molecular formula is C₈H₉NOS.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₉NOS |
| Calculated Exact Mass | 167.0405 g/mol |
An experimental HRMS measurement yielding a mass very close to this calculated value (typically within a few parts per million, ppm) would unequivocally confirm the molecular formula of the compound.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.org This provides detailed structural information. For aromatic amides like this compound, fragmentation is typically initiated by ionization, forming a molecular ion (M⁺•). nih.gov
Common fragmentation pathways for benzamides involve the cleavage of bonds adjacent to the carbonyl group. nih.govlibretexts.org Key fragmentation steps for this compound would likely include:
Formation of the Benzoyl Cation: A primary fragmentation pathway for benzamides is the loss of the amino group (•NH₂) to form a stable, resonance-stabilized benzoyl cation. researchgate.net In this case, it would be the 3-methylsulfanylbenzoyl cation at m/z 151.
Loss of Carbon Monoxide: The resulting benzoyl cation can subsequently lose a molecule of carbon monoxide (CO) to form a substituted phenyl cation at m/z 123.
Cleavage of the Methyl Group: Another possible fragmentation involves the loss of a methyl radical (•CH₃) from the methylsulfanyl group, leading to an ion at m/z 152.
Cleavage of the Thio-Aromatic Bond: The C-S bond can also cleave, potentially leading to the loss of a thioformyl (B1219250) radical (•CHS) or related fragments.
By analyzing the masses of these fragment ions, the connectivity and key functional groups of the original molecule can be confirmed.
Table 3: Predicted Major Fragments in MS/MS of this compound
| m/z | Predicted Fragment Ion | Neutral Loss |
| 152 | [M - CH₃]⁺ | •CH₃ |
| 151 | [M - NH₂]⁺ (3-methylsulfanylbenzoyl ion) | •NH₂ |
| 123 | [M - NH₂ - CO]⁺ | •NH₂, CO |
| 77 | [C₆H₅]⁺ (Phenyl cation) | C₂H₄NOS |
Utilization of Hyphenated MS Techniques (e.g., LC-MS/MS, GC-MS, HPLC-SPE-NMR-TOF-MS)
Hyphenated mass spectrometry (MS) techniques, which couple a separation method with mass analysis, are powerful tools for the identification and quantification of this compound, even in complex matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for analyzing compounds like this compound. The methodology involves chromatographic separation via HPLC followed by mass analysis using a triple quadrupole mass spectrometer. researchgate.net For this compound, a reversed-phase HPLC method would typically be developed. The mass spectrometer, often equipped with an electrospray ionization (ESI) source, would be operated in Multiple Reaction Monitoring (MRM) mode to enhance selectivity and sensitivity. nih.gov In MRM, a specific precursor ion for the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of certainty in identification and quantification. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. While benzamides can be challenging to analyze by GC due to their polarity and potential for thermal degradation, derivatization can overcome these limitations. nih.govresearchgate.net For instance, silylation of the amide group can increase volatility and improve chromatographic peak shape. The separation is achieved on a capillary column, and detection is performed by a mass spectrometer, which provides detailed structural information based on the fragmentation pattern of the molecule upon electron ionization. GC-MS methods have been successfully developed for related compounds, such as 3-MCPD, often involving derivatization to ensure robust analysis. restek.comnih.gov The use of tandem mass spectrometry (GC-MS/MS) can further increase sensitivity, which is crucial for trace-level analysis. restek.comau.dk
Hyphenated techniques like HPLC-SPE-NMR-TOF-MS represent the frontier of structural elucidation, combining multiple analytical dimensions. This setup allows for the separation of a mixture by HPLC, followed by solid-phase extraction (SPE) for sample cleanup and concentration. The isolated analyte can then be subjected to Nuclear Magnetic Resonance (NMR) for unambiguous structure determination and Time-of-Flight (TOF) Mass Spectrometry for accurate mass measurement, confirming the elemental composition. While complex and resource-intensive, this approach is invaluable for characterizing unknown impurities or degradation products of this compound.
Table 1: Representative LC-MS/MS Parameters for this compound Analysis
Parameter Condition Chromatographic Column Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.7 µm) Mobile Phase Gradient of Acetonitrile (B52724) and 0.1% Formic Acid in Water Flow Rate 0.4 mL/min Ionization Source Electrospray Ionization (ESI), Positive Mode Scan Type Multiple Reaction Monitoring (MRM) Precursor Ion (Q1) 168.05 [M+H]⁺ (Calculated for C₈H₉NOS) Product Ion (Q3) Hypothetical fragment, e.g., 121.03 (loss of SCH₃NH₂) Collision Energy Optimized for specific transition
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations in its chemical bonds. rsc.org The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. For this compound, key characteristic bands would include:
N-H stretching of the primary amide group, typically appearing as two bands in the 3400-3200 cm⁻¹ region.
C=O stretching (Amide I band) of the benzamide (B126), a strong absorption around 1680-1640 cm⁻¹.
N-H bending (Amide II band), found near 1640-1590 cm⁻¹.
C-S stretching , which is typically weak and appears in the 700-600 cm⁻¹ range.
Aromatic C-H and C=C stretching vibrations, observed in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
The IR spectrum of solid samples can be obtained using techniques such as preparing a potassium bromide (KBr) disc or a mull. rsc.org
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. albany.edu While IR spectroscopy is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. nih.gov This often makes Raman spectroscopy particularly useful for analyzing symmetric non-polar bonds and aromatic rings. For this compound, Raman spectroscopy would provide valuable information on the C-S bond and the benzene ring vibrations. The C=O stretch is also Raman active. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule. scielo.br
Table 2: Expected Vibrational Frequencies for this compound
Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Amide (N-H) Stretching 3400-3200 (two bands) Weak Aromatic (C-H) Stretching 3100-3000 Strong Aliphatic (S-CH₃) C-H Stretching 2980-2900 Medium Amide (C=O) Stretching (Amide I) 1680-1640 (Strong) Medium Amide (N-H) Bending (Amide II) 1640-1590 Weak Aromatic Ring C=C Stretching 1600-1450 Strong Thioether (C-S) Stretching 700-600 (Weak) Medium
X-ray Photoelectron Spectroscopy (XPS) and Grazing Incidence Small Angle X-ray Scattering (GISAXS) for Surface and Bulk Characterization
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.gov For this compound, XPS can provide precise information about the nitrogen, sulfur, carbon, and oxygen atoms. High-resolution scans of the N 1s, S 2p, C 1s, and O 1s core levels can distinguish between different chemical environments. nus.edu.sg For example, the binding energy of the N 1s peak can confirm the amide functionality, while the S 2p peak can confirm the methylsulfanyl (thioether) group. XPS is particularly useful for detecting surface impurities or degradation that might alter the chemical state of these elements. The NIST X-ray Photoelectron Spectroscopy Database contains reference spectra for related compounds like benzamide, which can aid in spectral interpretation. nist.govuic.edu
Advanced Chromatographic Techniques for Separation Science
Chromatography is the cornerstone of separation science, essential for determining the purity of this compound and quantifying it in the presence of related substances.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of pharmaceutical compounds. ekb.eg
Reversed-Phase HPLC (RP-HPLC) is the primary mode for purity and assay determination of moderately polar compounds like this compound. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol. researchgate.net The method can be validated according to ICH guidelines for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). mdpi.com A validated RP-HPLC method can separate this compound from starting materials, synthetic intermediates, and degradation products. researchgate.net
Size-Exclusion HPLC (SEC-HPLC) separates molecules based on their size in solution. While less common for small molecules, it could be applied to study the potential for aggregation of this compound or its interaction with larger molecules like polymers in a formulation.
Table 3: Typical RP-HPLC Method Validation Parameters
Parameter Typical Acceptance Criteria Example Finding Linearity (r²) ≥ 0.999 0.9995 over 1-100 µg/mL Accuracy (% Recovery) 98.0% - 102.0% 99.5% - 101.2% Precision (% RSD) ≤ 2.0% Repeatability RSD = 0.8% Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1 0.05 µg/mL Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1 0.15 µg/mL
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net For a semi-volatile compound like this compound, a high-temperature capillary column would be required. The choice of detector is critical for achieving the desired sensitivity and selectivity.
A Flame Ionization Detector (FID) is a universal detector for organic compounds and can be used for purity analysis, but it may lack the sensitivity required for trace impurities. nih.gov
A Nitrogen-Phosphorus Detector (NPD) is highly selective for nitrogen-containing compounds and would provide excellent sensitivity for the benzamide moiety.
A Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) is highly specific for sulfur-containing compounds and would be ideal for selectively detecting this compound and any sulfur-containing impurities.
Challenges in GC analysis include the potential for the polar amide group to cause peak tailing on standard non-polar columns; specialized columns designed for analyzing amines or other polar compounds may be required to achieve good peak shape. researchgate.netnih.gov
Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. nih.gov It offers very high separation efficiency and requires minimal sample and solvent volumes. CE, particularly Capillary Zone Electrophoresis (CZE), can be an excellent orthogonal technique to HPLC for purity analysis. nih.gov Since this compound is a neutral molecule, its separation would likely be achieved using Micellar Electrokinetic Chromatography (MEKC), where a surfactant is added to the buffer to create pseudostationary phases that can separate neutral analytes. CE is also a powerful tool for chiral separations if derivatives of this compound contain stereocenters. mdpi.com
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.comshimadzu.com SFC offers fast, efficient separations with reduced organic solvent consumption compared to HPLC. wikipedia.org It is particularly well-suited for the separation of chiral compounds and for purifying complex mixtures. wikipedia.orglibretexts.org For this compound and its derivatives, SFC could provide an alternative, high-throughput separation method, especially for preparative-scale purification. teledynelabs.com
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing fundamental insight into their stoichiometric composition. This analytical method determines the mass percentages of constituent elements—typically carbon (C), hydrogen (H), nitrogen (N), and sulfur (S)—within a sample. The experimentally determined values are then compared against the theoretically calculated percentages derived from the compound's molecular formula. A close correlation between the found and calculated values serves as a crucial indicator of the sample's purity and affirms its elemental integrity.
For this compound, with a molecular formula of C₈H₉NS, the theoretical elemental composition has been calculated based on the atomic weights of its constituent elements. These theoretical values provide a benchmark for the experimental results obtained from elemental analyzers.
Below is a summary of the calculated elemental composition for this compound.
Table 1: Calculated Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 8 | 96.08 | 63.54 |
| Hydrogen | H | 1.008 | 9 | 9.072 | 6.00 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 9.27 |
| Sulfur | S | 32.07 | 1 | 32.07 | 21.20 |
| Total | 151.23 | 100.00 |
Note: The molecular weight of this compound is 151.23 g/mol .
Detailed research findings from the synthesis and characterization of this compound and its derivatives would typically present a comparison of these theoretical values with the experimental data. For a pure sample, the experimentally determined percentages of C, H, N, and S are expected to be in close agreement with the calculated values, generally within a margin of ±0.4%.
While specific experimental data for this compound is not widely published in readily accessible literature, the verification of its stoichiometric composition through elemental analysis remains a critical step in its synthesis and characterization process. For instance, in the structural study of 3-Methylthiobenzamide, the confirmation of the molecular formula C₈H₉NS was a prerequisite for the detailed crystallographic analysis. researchgate.netnih.govnih.gov
The following table illustrates a hypothetical comparison, which is standard practice in peer-reviewed chemical literature, to demonstrate the verification of the compound's stoichiometry.
Table 2: Hypothetical Elemental Analysis Data for this compound
| Element | Calculated (%) | Found (%) | Difference (%) |
| C | 63.54 | 63.50 | -0.04 |
| H | 6.00 | 6.05 | +0.05 |
| N | 9.27 | 9.25 | -0.02 |
| S | 21.20 | 21.15 | -0.05 |
Such data would confirm that the synthesized compound possesses the correct elemental ratios, thereby validating its molecular formula and high degree of purity. This analytical step is indispensable for ensuring the reliability of further spectroscopic and analytical characterization.
Computational and Theoretical Chemistry Investigations of 3 Methylsulfanylbenzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties that are often difficult or impossible to obtain through experimental means alone. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method in quantum chemistry. rsc.org It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. DFT calculations are employed to optimize the molecular geometry of 3-Methylsulfanylbenzamide, finding the most stable arrangement of its atoms in three-dimensional space. These calculations yield important ground state properties.
Key ground state properties that can be determined for this compound using DFT include:
Total Energy: The total electronic energy of the molecule in its most stable state.
Bond Lengths and Angles: Precise values for the distances between bonded atoms and the angles between adjacent bonds.
The electronic configuration, which describes the arrangement of electrons in the molecule's orbitals, is also a primary output of DFT calculations. This information is foundational for understanding the molecule's chemical behavior.
Below is a hypothetical table of optimized geometrical parameters for this compound, as would be calculated using a DFT method like B3LYP with a 6-311++G(d,p) basis set.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-S | 1.77 Å |
| S-CH3 | 1.82 Å | |
| C=O | 1.25 Å | |
| C-N | 1.36 Å | |
| Bond Angle | C-S-C | 100.5° |
| O=C-N | 122.0° | |
| Dihedral Angle | C-C-S-C | 178.5° |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.
Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which can aid in the interpretation of experimental spectra.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov These predicted shifts are based on the calculated electron density around each nucleus; higher electron density leads to greater shielding and a lower chemical shift (upfield), while lower electron density results in deshielding and a higher chemical shift (downfield). Comparing calculated shifts with experimental data can confirm the molecular structure.
IR Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrational modes of a molecule's bonds. msu.edu DFT calculations can compute the harmonic vibrational frequencies corresponding to these modes. nih.gov Each calculated frequency can be animated to visualize the specific stretching, bending, or twisting motion of the atoms. These predicted frequencies help in assigning the peaks in an experimental IR spectrum to specific functional groups, such as the C=O stretch of the amide group or the C-S stretch of the methylsulfanyl group.
A table of predicted vibrational frequencies for this compound might look as follows:
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| N-H Stretch | Amide | 3450 |
| C-H Stretch | Aromatic | 3100 |
| C-H Stretch | Methyl | 2950 |
| C=O Stretch | Amide | 1685 |
| C=C Stretch | Aromatic Ring | 1600, 1480 |
| C-N Stretch | Amide | 1350 |
| C-S Stretch | Thioether | 700 |
Note: This data is for illustrative purposes.
To understand a molecule's reactivity, it is essential to analyze its electronic properties in detail.
Molecular Orbitals: Molecular orbital theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. wikipedia.orglibretexts.org Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more reactive.
Charge Distribution: The distribution of electron density across a molecule is rarely uniform. Methods such as Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom of this compound. This information reveals which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic), providing clues about how the molecule will interact with other reagents.
Electrostatic Potential Surfaces (ESP): An ESP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is color-coded to show regions of negative potential (typically red), which are attractive to positive charges, and regions of positive potential (typically blue), which are attractive to negative charges. For this compound, an ESP map would likely show negative potential around the carbonyl oxygen and positive potential around the amide hydrogens, indicating sites for electrophilic and nucleophilic attack, respectively.
Molecules with rotatable single bonds, like this compound, can exist in different spatial arrangements called conformations. lumenlearning.com Conformational analysis is the study of the energies of these different conformations to identify the most stable ones. nih.gov This is typically done by systematically rotating key dihedral angles (for example, the angle of the methylsulfanyl group relative to the benzene (B151609) ring) and calculating the energy at each step. The resulting potential energy surface shows the energy minima, which correspond to stable conformers, and the energy barriers to rotation between them. Identifying the global minimum energy conformation is crucial as it represents the most populated and experimentally relevant structure of the molecule.
Molecular Modeling and Simulation Approaches
While quantum chemical calculations provide detailed information about the static properties of a single molecule, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with their environment over time.
Molecular Dynamics (MD) is a computational simulation method that calculates the time-dependent behavior of a molecular system. frontiersin.org An MD simulation models the atoms and bonds as balls and springs, with forces between atoms described by a force field. By solving Newton's equations of motion, the simulation tracks the positions and velocities of all atoms in the system over time, generating a trajectory of the molecule's dynamic behavior.
For this compound, an MD simulation could be used to:
Explore Conformational Space: Observe how the molecule flexes, rotates, and changes its shape over time at a given temperature.
Study Solvation: Simulate the molecule in a solvent (e.g., water) to understand how solvent molecules arrange around it and form hydrogen bonds or other non-covalent interactions.
Analyze Intermolecular Interactions: Model the interaction of this compound with other molecules, such as biological macromolecules like proteins, to understand potential binding modes and affinities. nih.gov
The results of an MD simulation are typically analyzed to extract properties like root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions (RDFs) to characterize interactions with other molecules. researchgate.net
Homology Modeling and Advanced Protein Structure Prediction for Receptor Interaction Studies
In many drug discovery projects, the three-dimensional structure of the target protein has not been determined experimentally. In such cases, homology modeling can be used to build a reliable 3D model of the target. nih.govresearchgate.net This technique relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. The process involves identifying a protein with a known structure (the template) that has a high sequence similarity to the target protein. nih.gov Software like SWISS-MODEL can then be used to build a model of the target based on the template's structural framework. researchgate.net
Once a homology model is generated, it undergoes refinement and validation to ensure its quality. nih.gov This model can then be used in molecular docking and MD simulation studies to investigate how ligands like this compound might bind to the target receptor, providing crucial insights into the potential binding site and key intermolecular interactions. nih.govresearchgate.net
In Silico Virtual Screening Methodologies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov It is a cost-effective alternative to high-throughput screening.
Structure-Based Virtual Screening (SBVS)
Calculation of Binding Free Energies (e.g., MM/GBSA, FEP)
The determination of binding free energy is fundamental to predicting the affinity of a ligand for its biological target. Among the most widely used end-point methods are Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). mdpi.comnih.gov These approaches calculate the binding free energy by combining molecular mechanics energies with continuum solvation models. nih.gov The process typically involves running molecular dynamics (MD) simulations of the receptor-ligand complex to generate a series of snapshots. nih.gov
The binding free energy (ΔG_bind) is generally calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states. The calculation can be broken down into several components:
ΔE_MM : The change in molecular mechanics energy in the gas phase. This includes internal (bond, angle, dihedral), van der Waals, and electrostatic energies. nih.gov
ΔG_solv : The change in the solvation free energy. This is composed of polar and nonpolar contributions. The polar part (ΔG_pol) is calculated using either the Generalized Born (GB) or Poisson-Boltzmann (PB) model, while the nonpolar part (ΔG_np) is often estimated based on the solvent-accessible surface area (SASA). nih.gov
-TΔS : The conformational entropy change upon binding. This term is computationally demanding and is sometimes omitted, leading to the calculation of relative, rather than absolute, binding energies. nih.gov
In a notable study on a series of three-substituted benzamide (B126) derivatives investigated as inhibitors of the Filamentous temperature-sensitive protein Z (FtsZ), a key bacterial cell division protein, the MM/GBSA method was employed to calculate binding free energies. nih.gov This analysis was performed to understand the binding modes and affinity of these inhibitors within the active site of the FtsZ protein. The binding free energies for these benzamide analogues were calculated using the MM/GBSA module in Schrödinger software, which provided insights into the crucial interactions driving their inhibitory potential. nih.govbohrium.com The results of such calculations are instrumental in rationalizing the activity of existing compounds and guiding the design of new analogues with improved binding affinity. nih.gov
| Energy Component | Description |
| ΔE_vdW | Change in van der Waals energy |
| ΔE_ele | Change in electrostatic energy |
| ΔG_pol | Change in polar solvation energy |
| ΔG_np | Change in nonpolar solvation energy |
| ΔG_bind | Total binding free energy |
This interactive table outlines the typical components contributing to the total binding free energy calculated by MM/GBSA.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the activity of novel compounds, thereby prioritizing synthesis and testing efforts.
Development and Validation of 2D-QSAR Models for Activity Prediction
Two-dimensional QSAR (2D-QSAR) models utilize descriptors that are calculated from the 2D representation of a molecule, such as topological, constitutional, and physicochemical properties. The development process involves selecting a dataset of compounds with known activities, calculating a wide range of molecular descriptors, and then using statistical methods like Multiple Linear Regression (MLR) to build a predictive equation. jprdi.vnresearchgate.net
For instance, a 2D-QSAR study on a series of benzylidene hydrazine (B178648) benzamide derivatives with anticancer activity against the A459 human lung cancer cell line successfully developed a predictive model. jppres.com The final equation correlated the anticancer activity (pIC50) with descriptors such as Log S (logarithm of aqueous solubility), rerank score (a scoring function term), and MR (molar refractivity). jppres.com The statistical quality of the model was confirmed through internal and external validation procedures. jppres.com Similarly, studies on hydroxamic acid derivatives bearing a benzimidazole (B57391) scaffold, which is structurally related to benzamides, have also employed 2D-QSAR to elucidate the structural requirements for inhibiting enzymes like histone deacetylase 6 (HDAC6). jprdi.vnresearchgate.net
Construction and Assessment of 3D-QSAR Models (e.g., CoMFA, CoMSIA)
Three-dimensional QSAR (3D-QSAR) models go beyond 2D descriptors by considering the 3D spatial properties of molecules. nih.gov The most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These techniques require the 3D alignment of the studied molecules. CoMFA calculates steric and electrostatic fields around the aligned molecules, while CoMSIA provides additional fields for hydrophobicity, hydrogen bond donors, and acceptors. nih.govmdpi.com
Several 3D-QSAR studies have been conducted on benzamide derivatives, highlighting the structural features crucial for their biological activity.
As FtsZ Inhibitors: A combined CoMFA and CoMSIA study was performed on a large set of benzamide-type antibacterial inhibitors targeting the FtsZ protein in drug-resistant Staphylococcus aureus. nih.gov The resulting models showed excellent statistical parameters, providing a rational guide for designing new antibacterial agents by modifying steric, electrostatic, hydrophobic, and hydrogen-bonding properties. nih.gov Another study on three-substituted benzamide derivatives also generated a statistically significant atom-based 3D-QSAR model that correlated well with FtsZ inhibitory activity. nih.govbohrium.com
As HDAC Inhibitors: A 3D-QSAR study on 48 aminophenyl benzamide derivatives as Histone Deacetylase (HDAC) inhibitors yielded a robust model. nih.gov The analysis suggested that hydrophobic character and hydrogen bond donating groups were crucial for enhancing inhibitory activity, while electron-withdrawing groups had a negative influence. nih.gov
The results from these studies are often visualized as 3D contour maps, which graphically represent regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity.
Statistical Validation and Predictive Power Evaluation of QSAR Models
The reliability and predictive ability of a QSAR model are its most important features. nih.gov Therefore, rigorous statistical validation is a mandatory step in the development process. nih.govsamipubco.com Validation ensures that the model is not a result of chance correlation and can accurately predict the activity of new compounds. nih.gov
Key statistical metrics used for validation include:
Coefficient of Determination (r²): Measures the goodness-of-fit of the model for the training set. A value close to 1 indicates a strong correlation. mdpi.com
Leave-One-Out Cross-validated Correlation Coefficient (q²): A measure of the internal predictive ability of the model. A q² value greater than 0.5 is generally considered indicative of a robust model. mdpi.comnih.gov
Predictive r² (r²_pred): Measures the predictive power of the model on an external test set of compounds that were not used in model development. An r²_pred value greater than 0.5 or 0.6 is desirable. mdpi.commdpi.com
F-test value (F): Indicates the statistical significance of the regression model. nih.gov
The 3D-QSAR studies on benzamide derivatives reported strong statistical validation, confirming their predictive power.
| Study Subject | Model | q² (Internal Validation) | r² (Goodness-of-Fit) | r²_pred (External Validation) | F-value | Reference |
| Benzamide FtsZ Inhibitors | CoMFA | - | - | 0.974 | - | nih.gov |
| Benzamide FtsZ Inhibitors | CoMSIA | - | - | 0.980 | - | nih.gov |
| 3-Substituted Benzamide FtsZ Inhibitors | 3D-QSAR | 0.6213 | 0.8319 | 0.67 | 103.9 | nih.gov |
| Aminophenyl Benzamide HDAC Inhibitors | 3D-QSAR | 0.85 | 0.99 | - | 631.80 | nih.gov |
This interactive table summarizes the statistical validation parameters from various 3D-QSAR studies on benzamide derivatives.
These robust statistical results demonstrate that QSAR models can serve as reliable tools for the virtual screening and rational design of novel benzamide derivatives, including compounds like this compound, for various therapeutic targets. samipubco.com
Investigation of Biological Interactions and Molecular Mechanisms of 3 Methylsulfanylbenzamide
Comprehensive Biological Target Identification Strategies
Phenotypic Screening Campaigns and Subsequent Target Deconvolution Methodologies
As of the latest available information, no specific phenotypic screening campaigns focused on 3-Methylsulfanylbenzamide have been published in peer-reviewed literature. Consequently, there are no subsequent target deconvolution studies for this compound to report.
Chemical Proteomics Approaches (e.g., Affinity-Based Chemoproteomics, Photoaffinity Labeling)
Chemical proteomics utilizes chemical probes to identify the protein targets of a small molecule. In affinity-based chemoproteomics, a derivative of the compound of interest is immobilized on a solid support to "pull down" its binding partners from a cell lysate. Photoaffinity labeling involves modifying the compound with a photoreactive group, which upon exposure to light, forms a covalent bond with its target protein, allowing for its identification.
A review of current scientific literature reveals no published studies that have employed chemical proteomics approaches, such as affinity-based chemoproteomics or photoaffinity labeling, to identify the biological targets of this compound.
Label-Free Target Engagement Assays (e.g., Cellular Thermal Shift Assay (CETSA))
Label-free target engagement assays provide a means to confirm the direct interaction between a compound and its target protein within a cellular environment without the need for chemical modification of the compound. The Cellular Thermal Shift Assay (CETSA) is a prominent example of this technique. It is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability. By heating cell lysates or intact cells treated with the compound and measuring the amount of soluble protein at different temperatures, a shift in the melting curve of the target protein can be observed, confirming engagement.
There are currently no publicly available research articles detailing the use of the Cellular Thermal Shift Assay (CETSA) or other label-free target engagement assays to investigate the interaction of this compound with any specific protein targets.
Genetic Modulations (e.g., CRISPR/Cas9 Knock-out, RNAi Knock-down) for Target Validation
Once a putative target has been identified, genetic modulation techniques are crucial for its validation. CRISPR/Cas9 technology can be used to "knock out" the gene encoding the target protein, while RNA interference (RNAi) can be used to "knock down" its expression. If the phenotypic effect of the compound is diminished or absent in these genetically modified cells, it provides strong evidence that the identified protein is indeed the biologically relevant target.
Global Omics Profiling: Transcriptomics and Proteomics for Pathway Mapping
Global omics profiling provides a broad, unbiased view of the cellular response to a compound. Transcriptomics analyzes the changes in messenger RNA (mRNA) expression, indicating which genes are up- or down-regulated. Proteomics examines the changes in the abundance and post-translational modifications of proteins. By mapping these changes to known biological pathways, researchers can infer the compound's mechanism of action.
There is no published research available that describes the use of transcriptomic or proteomic profiling to map the cellular pathways affected by treatment with this compound.
Elucidation of Molecular Mechanism of Action (MOA)
The elucidation of the molecular mechanism of action (MOA) involves integrating the information gathered from target identification and validation studies to build a comprehensive picture of how a compound exerts its biological effects. This includes understanding the specific binding interactions with its target, the downstream signaling events that are modulated, and the ultimate physiological consequences.
Given the absence of published data on the biological targets and cellular effects of this compound from the aforementioned methodologies, the molecular mechanism of action for this compound remains to be elucidated.
Analysis of Biochemical Pathway Modulation and Signal Transduction Cascades
Currently, there is a notable lack of specific research detailing the modulation of biochemical pathways or signal transduction cascades by this compound. Comprehensive studies investigating its effects on key cellular signaling pathways, such as kinase cascades, second messenger systems, or gene regulatory networks, have not been extensively reported in the available scientific literature. Therefore, its precise impact on cellular signaling and downstream physiological responses remains to be elucidated.
Receptor Binding and Functional Assays (e.g., Agonist, Partial Agonist, Antagonist Profiles)
Detailed receptor binding affinities and functional profiles for this compound are not well-documented. While the broader class of substituted benzamides has been explored for activity at various receptors, including dopamine (B1211576) receptors, specific data quantifying the binding of this compound to a panel of receptors and characterizing its functional activity as an agonist, antagonist, or partial agonist is not publicly available. For instance, studies on other benzamide (B126) derivatives have demonstrated high affinity for dopamine D2 and D3 receptors, but it is unclear if this compound shares this characteristic.
Enzyme Kinetics and Inhibition Mechanism Studies
Specific studies on the enzyme kinetics and inhibition mechanisms of this compound are limited. While related benzamide structures have been investigated as inhibitors of various enzymes, such as sirtuins, detailed kinetic analyses to determine parameters like the inhibition constant (Ki) or the mechanism of action (e.g., competitive, non-competitive, uncompetitive) for this compound are not described in the current body of research.
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
Comprehensive Structure-Activity Relationship (SAR) studies focusing specifically on this compound and its derivatives are not extensively available. While SAR studies have been conducted on broader classes of benzamides, the specific contribution of the 3-methylsulfanyl group to biological potency and selectivity is not well-defined.
Systematic Design and Synthesis of Analogs to Map SAR Landscape
There is no readily available information on the systematic design and synthesis of a focused library of analogs based on the this compound scaffold. Such studies would be crucial to map the SAR landscape and understand how modifications to the benzamide core, the position and nature of the methylsulfanyl group, and other substitutions influence biological activity.
Correlation of Structural Modifications with Modulated Biological Activity
Due to the lack of synthesized analogs, there is no available data correlating specific structural modifications of this compound with changes in biological activity. Establishing these correlations is a key step in optimizing lead compounds for desired therapeutic effects.
Identification of Key Pharmacophore Features and Substructural Motifs Essential for Activity
The key pharmacophore features and essential substructural motifs for the biological activity of this compound have not been identified. Pharmacophore modeling would require a set of active and inactive analogs to define the spatial arrangement of features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are critical for interaction with a biological target. Without such data, the specific pharmacophoric contributions of the benzamide and methylsulfanyl moieties remain speculative.
Development of Optimized Lead Compounds Based on SAR Insights
The optimization of lead compounds is a critical phase in drug discovery, aimed at enhancing a molecule's therapeutic properties while minimizing undesirable effects. This process is heavily reliant on insights gleaned from Structure-Activity Relationship (SAR) studies. For the chemical scaffold of this compound, while specific public domain data on its direct lead optimization is not extensively available, the principles of SAR can be illustrated through related benzamide derivatives. The following discussion, therefore, draws upon established medicinal chemistry strategies and data from analogous benzamide series to outline a prospective optimization pathway.
The core concept of lead optimization is to systematically modify the structure of a lead compound to improve its potency, selectivity, and pharmacokinetic profile. This iterative process involves the synthesis of analogs and their subsequent biological evaluation to build a comprehensive understanding of which structural features are crucial for the desired activity.
Key Strategies for Optimization:
Modification of the Phenyl Ring: The benzamide core offers multiple positions on the phenyl ring for substitution. Altering the nature and position of these substituents can significantly impact biological activity. For instance, the introduction of small, electron-withdrawing groups like halogens (e.g., fluorine, chlorine) or electron-donating groups (e.g., methyl, methoxy) can influence the electronic environment of the ring and its interaction with the target protein. The 3-methylsulfanyl group itself, with its thioether linkage, presents opportunities for modification. Oxidation of the sulfur to a sulfoxide (B87167) or sulfone, for example, can alter the polarity, solubility, and hydrogen bonding capacity of the molecule.
Alterations to the Amide Linker: The amide bond is a key structural feature, often involved in hydrogen bonding with the biological target. Modifications here are generally more conservative but can be impactful. N-alkylation or the introduction of substituents on the amide nitrogen can influence the molecule's conformation and metabolic stability.
Illustrative SAR Data from a Related Benzamide Series:
To provide a concrete example of how SAR data informs lead optimization, the following tables present findings from a study on a series of benzamide derivatives developed as inhibitors of Mycobacterium tuberculosis QcrB. While not directly involving this compound, this example showcases the type of data generated and the insights derived.
Table 1: Impact of Phenyl Ring Substituents on Inhibitory Activity
| Compound ID | Substituent at C-5 | IC90 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) |
| 1a | -Br | 5.5 | >40 | >7.3 |
| 1b | -CH3 | 0.62 | 33 | 53.2 |
| 1c | -Thiophene | 0.35 | 30 | 85.7 |
| 1d | -F | 68 | >100 | >1.5 |
IC90: Concentration required to inhibit 90% of bacterial growth. CC50: Concentration causing 50% cytotoxicity in HepG2 cells. SI = CC50/IC90.
From this data, it can be inferred that small, electron-rich substituents like a methyl group (Compound 1b) or a thiophene (B33073) ring (Compound 1c) at the C-5 position enhance the anti-tubercular activity compared to a simple halogen like bromine (Compound 1a) or a strongly electron-withdrawing fluorine (Compound 1d). The thiophene substituent, in particular, provides a good balance of potency and selectivity.
Table 2: Effect of Modifications on a Phenyl Ether Linker
| Compound ID | Phenyl Ether Moiety | IC90 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) |
| 2a | 3-Fluorophenethyl | 0.62 | 33 | 53.2 |
| 2b | 3,5-Difluorophenethyl | 0.13 | 39 | 300 |
| 2c | 4-Bromophenethyl | 0.33 | 15 | 45.5 |
This table illustrates how modifications to a different part of the molecule, in this case, a phenyl ether linker, can also significantly influence activity. The introduction of a second fluorine atom (Compound 2b) led to a nearly 5-fold improvement in potency and a substantial increase in the selectivity index compared to the monofluorinated analog (Compound 2a).
The development of optimized lead compounds from a starting point like this compound would involve a systematic exploration of its structure. Based on the principles of medicinal chemistry and insights from related series, a research program would likely focus on:
Exploring the 3-position: Investigating bioisosteric replacements for the methylsulfanyl group to modulate potency and physicochemical properties. This would also include exploring the effect of oxidizing the sulfur atom.
Systematic substitution on the phenyl ring: Introducing a variety of small substituents at other positions of the benzamide core to probe for beneficial interactions with the target.
Modification of distal groups: If the this compound is part of a larger molecule with other substituents, these would also be systematically varied to build a comprehensive SAR profile.
Through such an iterative process of design, synthesis, and testing, guided by the evolving understanding of the structure-activity relationships, a lead compound can be refined into a clinical candidate with an optimized balance of efficacy, safety, and pharmacokinetic properties.
Potential Applications of 3 Methylsulfanylbenzamide As a Chemical Scaffold and in Advanced Materials
Exploration of 3-Methylsulfanylbenzamide as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery
The concept of "privileged scaffolds" refers to molecular frameworks that can bind to a range of different biological targets, making them valuable starting points for drug discovery. mdpi.com The benzamide (B126) moiety is recognized as such a scaffold, appearing in numerous biologically active compounds. nih.gov For instance, novel benzamide derivatives have been designed and evaluated as effective small-molecule inhibitors of the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy. nih.gov The this compound structure, featuring a benzamide core, is therefore positioned as a potentially valuable template in medicinal chemistry. Its utility stems from the core's proven ability to interact with various biological targets and the additional functional handles—the methylsulfanyl group and the amide—that allow for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
Scaffold hopping is a crucial strategy in medicinal chemistry for discovering structurally novel compounds by modifying the central core of a known active molecule while retaining its biological activity. nih.govbhsai.org This approach aims to generate new chemotypes with improved properties, such as enhanced potency, better metabolic stability, or novel intellectual property. bhsai.orgchemrxiv.org Starting from the this compound core, several scaffold hopping strategies can be conceptualized to generate diverse and novel molecular architectures.
One common strategy involves the replacement of the central phenyl ring with various heterocyclic systems. rsc.org This can alter the compound's physicochemical properties, such as solubility and polarity, and introduce new interaction points with the biological target. For example, replacing the phenyl ring with a pyridine (B92270) or pyrazole (B372694) core could improve metabolic stability and introduce hydrogen bonding capabilities. rsc.orgnih.gov Another approach involves modifying the benzamide linker itself, replacing it with bioisosteric groups to explore different geometries and electronic properties while maintaining key interactions.
Table 1: Conceptual Scaffold Hopping Strategies for this compound
| Original Scaffold | Hopping Strategy | Resulting Chemotype (Example) | Potential Advantages |
| 3-Methylsulfanylbenzamide | Heterocycle Replacement | 5-Methylsulfanylpyridine -2-carboxamide | Improved metabolic stability, altered polarity, new patentable space. rsc.org |
| 3-Methylsulfanyl benzamide | Ring Opening/Closure | An aliphatic amide derivative | Increased flexibility or rigidity, exploration of different conformational space. nih.gov |
| 3-Methylsulfanylbenzamide | Isosteric Replacement of Amide | 3-Methylsulfanylphenyl-tetrazole | Altered metabolic profile, modified hydrogen bonding capacity. |
These strategies, guided by computational modeling and structure-based design, can systematically expand the chemical space around the this compound core, leading to the identification of new lead compounds. nih.gov
The construction of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds to identify new hits. nih.govresearchgate.net The this compound scaffold is an excellent starting point for library synthesis due to its synthetic tractability and the presence of multiple diversification points. Simple and robust chemical reactions, such as amide coupling, can be employed to rapidly generate a large number of derivatives. rsc.orgrsc.org
A library based on the this compound core can be designed by systematically varying substituents at three key positions:
The Amide (R1): A wide array of primary and secondary amines can be coupled with a 3-methylsulfanylbenzoic acid precursor to introduce diverse functional groups, affecting solubility, cell permeability, and target engagement.
The Aromatic Ring (R2): Substituents can be introduced onto the phenyl ring to modulate electronic properties and create new interactions with the target protein.
The Sulfur Moiety (R3): The methyl group on the sulfur can be replaced with other alkyl or aryl groups, or the sulfide (B99878) can be oxidized to a sulfoxide (B87167) or sulfone, to fine-tune steric and electronic characteristics.
Table 2: Diversification Points for a this compound-Based Library
| Diversification Point | Position | Potential Modifications | Synthetic Reaction |
| Amide Group | R1 | Alkyl, Aryl, Heterocyclic amines | Amide Coupling rsc.org |
| Aromatic Ring | R2 | Halogens, Alkoxy, Nitro groups | Electrophilic Aromatic Substitution |
| Methylsulfanyl Group | R3 | Varied Alkyl/Aryl groups, Oxidation (sulfoxide, sulfone) | Nucleophilic Substitution, Oxidation |
Such a library design allows for a comprehensive exploration of the structure-activity relationship (SAR) around the this compound core, facilitating the identification of optimized drug candidates. nih.gov
The traditional "one target, one drug" paradigm is often insufficient for treating complex multifactorial diseases like cancer or neurodegenerative disorders. nih.govnih.gov Polypharmacology, the design of single molecules that can modulate multiple targets, has emerged as a promising strategy. nih.govduke.edu Designing ligands with a specific multi-target profile is a complex task, but computational methods have been developed to facilitate this process. nih.gov
The benzamide scaffold, due to its presence in drugs acting on various target classes, is well-suited for the development of multi-target ligands. Derivatives of this compound could be rationally designed to engage with multiple, disease-relevant proteins simultaneously. For example, by incorporating pharmacophoric features known to interact with different kinases or G-protein coupled receptors, a single this compound derivative could be evolved to have a desired polypharmacological profile. nih.gov This approach can lead to enhanced therapeutic efficacy or a reduction in drug resistance.
Role in Supramolecular Chemistry and Engineered Self-Assembly Systems
Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent intermolecular forces. northwestern.edunih.gov These forces, including hydrogen bonding, π-π stacking, and metal-ligand interactions, can be engineered to guide the self-assembly of molecules into ordered, functional structures. northwestern.edu
The development of coordination chemistry relies on ligands that can bind to metal ions to form complexes with specific geometries and properties. sapub.orgresearchgate.net Transition metal complexes, in particular, have found applications in catalysis and medicine. nih.gov The this compound structure contains potential donor atoms—the amide oxygen and nitrogen, and the sulfur atom—that can coordinate with metal centers.
By modifying the this compound scaffold, a variety of ligands can be designed for coordination chemistry. For example, introducing additional chelating groups, such as pyridyl or imidazole (B134444) moieties, can create multidentate ligands capable of forming stable complexes with transition metals like copper, zinc, or nickel. fau.denih.gov The specific coordination geometry and the resulting properties of the metal complex can be tuned by the strategic placement of these donor groups.
Table 3: Potential Coordination Modes of this compound-Derived Ligands
| Ligand Type | Potential Donor Atoms | Example Metal Ion | Potential Application |
| Monodentate | Amide Oxygen | Lanthanides (e.g., Eu³⁺, Tb³⁺) nih.gov | Luminescent Materials |
| Bidentate | Amide Oxygen, Sulfur Atom | Copper (Cu²⁺), Zinc (Zn²⁺) sapub.org | Catalysis, Antimicrobial Agents |
| Tridentate (with modification) | Amide N, Pyridyl N, Sulfur S | Iron (Fe²⁺/³⁺), Ruthenium (Ru²⁺) | Bioinorganic Modeling |
The structural diversity achievable with these derived ligands makes this compound a promising platform for developing novel coordination compounds with tailored functions.
Self-assembly is the autonomous organization of components into patterns or structures without external intervention. northwestern.edunih.gov In molecular systems, this process is driven by the specific intermolecular interactions encoded within the molecules' structures. The this compound molecule possesses key features that can drive self-assembly:
Hydrogen Bonding: The primary or secondary amide group can act as both a hydrogen bond donor and acceptor, leading to the formation of linear chains or sheet-like structures.
π-π Stacking: The aromatic phenyl ring can interact with adjacent rings, contributing to the stability of the assembled structure.
Dipole-Dipole Interactions: The polar amide group creates a significant dipole moment that can influence molecular packing.
By modifying the substituents on the this compound scaffold, it is possible to control the balance of these intermolecular forces and direct the self-assembly process to form specific supramolecular architectures, such as nanofibers, gels, or liquid crystals. northwestern.eduwarwick.ac.uk For instance, attaching long alkyl chains could promote the formation of lyotropic liquid crystalline phases. The study of these self-assembly processes is crucial for the bottom-up design of advanced organic materials with applications in electronics and nanotechnology. nsf.gov
Potential Integration into Functional Materials (e.g., Photoresponsive Devices)
The development of functional materials, particularly those that respond to external stimuli such as light, is a cornerstone of modern materials science. Photoresponsive materials can alter their physical or chemical properties upon exposure to specific wavelengths of light, enabling applications in optical data storage, molecular switches, and targeted drug delivery systems. The this compound scaffold possesses latent potential for integration into such materials.
The thioether linkage in this compound is a key feature that could be exploited. Thioether-containing aromatic compounds have been investigated for their potential in creating advanced polymers. cjps.org The sulfur atom can be oxidized to sulfoxide or sulfone, which would significantly alter the electronic properties of the benzamide ring system. This change in electron density could, in turn, influence the photophysical properties of a larger system into which the molecule is incorporated.
For instance, derivatization of the this compound core could lead to the creation of photoresponsive polymers. By incorporating photo-isomerizable units, such as azobenzenes, or photocleavable groups at either the amide nitrogen or the aromatic ring, materials could be designed to undergo conformational changes or controlled degradation upon light irradiation.
Hypothetical Photoresponsive Polymer System Incorporating a this compound Derivative:
| Component | Function | Potential Advantage of this compound Scaffold |
| Polymer Backbone | Provides structural integrity. | The benzamide unit can be readily polymerized. |
| Photo-isomerizable Unit (e.g., Azobenzene) | Undergoes cis-trans isomerization upon light exposure, leading to macroscopic changes in material shape or properties. | The benzamide structure provides a rigid anchor for the photosensitive unit. |
| This compound Derivative | Can be modified to tune the electronic properties and solubility of the polymer. | The methylsulfanyl group can be oxidized to modulate the electronic nature of the system, potentially influencing the photo-isomerization quantum yield. |
While specific research on incorporating this compound into photoresponsive devices is not yet prevalent, the fundamental chemistry of the scaffold suggests a promising avenue for future research in materials science.
Development of this compound-Based Chemical Probes and Biological Research Tools
Chemical probes are indispensable tools in chemical biology for the study of biological systems. They are small molecules designed to interact with specific biological targets, such as proteins or nucleic acids, allowing for their visualization, quantification, or functional modulation. The this compound scaffold is a candidate for the development of such probes due to its synthetic tractability and the potential for introducing functionalities for affinity and reporting.
Strategic Derivatization for Affinity Tags and Reporter Functionality
To function as a chemical probe, a molecule typically requires a recognition element that binds to the target, a reporter group for detection, and often a reactive group for covalent labeling. frontiersin.orgresearchgate.net The this compound structure can be systematically modified to incorporate these features.
Affinity Tags: Affinity tags are moieties that can be used to isolate the probe-target complex from a complex biological mixture. nih.gov Common affinity tags include biotin (B1667282), which has an exceptionally strong interaction with streptavidin, and small epitopes for which high-affinity antibodies are available. The this compound scaffold could be derivatized, for example, by attaching a linker arm ending in a biotin molecule to the aromatic ring or the amide nitrogen.
Reporter Functionality: Reporter groups enable the detection and quantification of the probe. These can be fluorophores for imaging, radioisotopes for autoradiography, or handles for mass spectrometry. The synthesis of benzamide derivatives with various functional groups is a well-established area of organic chemistry, suggesting that the incorporation of reporter groups onto the this compound core is feasible. nih.govresearchgate.netnih.gov For instance, a fluorescent dye could be attached to the benzamide ring system, allowing for the visualization of the probe's localization within a cell.
Hypothetical Derivatization of this compound for a Chemical Probe:
| Position of Derivatization | Functional Group to be Added | Purpose |
| Para-position to the amide group | Long-chain linker with a terminal biotin | Affinity purification of target proteins. |
| Ortho-position to the methylsulfanyl group | A fluorescent dye (e.g., a coumarin (B35378) derivative) | Visualization by fluorescence microscopy. |
| Amide Nitrogen | A photo-activatable cross-linking group (e.g., a diazirine) | Covalent capture of the target protein upon UV irradiation. |
Application in Targeted Metabolomics and Proteomics for Biological Pathway Elucidation
Targeted metabolomics and proteomics are powerful techniques used to quantify a specific set of metabolites or proteins within a biological sample. youtube.com Chemical probes based on the this compound scaffold, if developed with appropriate target affinity and selectivity, could be employed in these fields to investigate biological pathways.
For instance, if a this compound derivative is found to be a potent and selective inhibitor of a particular enzyme, it could be converted into a chemical probe to study the role of that enzyme in various cellular processes. An affinity-tagged version of the inhibitor could be used to pull down the enzyme and its interacting partners from a cell lysate, which could then be identified by mass spectrometry-based proteomics. This would provide a snapshot of the protein-protein interaction network associated with the enzyme of interest.
Furthermore, a fluorescently labeled version of the probe could be used in cellular imaging experiments to visualize the subcellular localization of the target enzyme. In targeted metabolomics, changes in the levels of specific metabolites upon treatment of cells with the this compound-based inhibitor could reveal the metabolic pathways that are modulated by the enzyme.
Illustrative Workflow for the Application of a Hypothetical this compound Probe:
| Step | Methodology | Information Gained |
| 1. Probe Treatment | Cells are treated with a biotinylated this compound probe designed to target a specific enzyme. | The probe binds to its target within the cellular context. |
| 2. Cell Lysis and Affinity Purification | Cells are lysed, and the probe-target complex is captured using streptavidin-coated beads. | Isolation of the target enzyme and its binding partners. |
| 3. Proteomic Analysis | The captured proteins are identified and quantified by mass spectrometry. | Elucidation of the protein-protein interaction network of the target enzyme. |
| 4. Metabolomic Analysis | Cells treated with the probe are analyzed for changes in a predefined set of metabolites. | Identification of metabolic pathways affected by the inhibition of the target enzyme. |
Q & A
Q. What are the recommended synthetic routes for 3-Methylsulfanylbenzamide, and how can researchers optimize reaction conditions?
- Methodological Answer : The synthesis of this compound typically involves coupling a benzamide precursor with a methylsulfanyl group. A feasible route could utilize retrosynthetic analysis to identify intermediates, such as 3-mercaptobenzoic acid derivatives, followed by alkylation with methyl iodide. Reaction optimization should focus on solvent polarity (e.g., DMF or THF), temperature control (60–80°C), and catalysts like DMAP to enhance yields. Purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate the product .
Q. How can researchers characterize the structural and thermal properties of this compound?
- Methodological Answer : Structural characterization should combine NMR (¹H/¹³C) to confirm the methylsulfanyl (–SMe) group (δ ~2.5 ppm for –SCH₃ protons) and benzamide backbone. X-ray crystallography, as demonstrated for analogous compounds (e.g., N-phenylbenzamide derivatives), can resolve bond angles and packing motifs . Thermal stability analysis via DSC or TGA will determine decomposition points, with expected stability up to 200°C based on sulfanylbenzamide analogs .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis and handling to mitigate inhalation risks. Personal protective equipment (PPE) should include nitrile gloves, lab coats, and safety goggles. Contaminated surfaces must be decontaminated with ethanol or alkaline solutions. Waste disposal should follow EPA guidelines for sulfur-containing organics, avoiding incineration without scrubbers .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and biological activity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Molecular docking studies against target proteins (e.g., COX-2 for anti-inflammatory activity) require protein structure files (PDB IDs) and software like AutoDock Vina. Validate predictions with in vitro assays, such as enzyme inhibition or cytotoxicity testing .
Q. What strategies resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Conflicting data (e.g., variable IC₅₀ values in antimicrobial assays) may arise from differences in bacterial strains or assay conditions. Standardize protocols using CLSI guidelines, include positive controls (e.g., ciprofloxacin), and perform dose-response curves in triplicate. Meta-analysis of published datasets can identify trends, such as substituent effects on activity .
Q. How do crystallographic studies inform the design of this compound co-crystals for enhanced solubility?
- Methodological Answer : Co-crystal screening with GRAS (Generally Recognized as Safe) co-formers (e.g., succinic acid) requires slurry crystallization trials in polar solvents. Analyze crystal structures via X-ray diffraction to confirm hydrogen-bonding motifs (e.g., N–H⋯O interactions). Solubility enhancement can be quantified using UV-Vis spectroscopy in PBS (pH 7.4) .
Q. What experimental designs minimize bias in assessing the environmental persistence of this compound?
- Methodological Answer : Conduct OECD 301 biodegradation tests under aerobic conditions with activated sludge inoculum. Monitor degradation via LC-MS/MS to detect intermediates. Include abiotic controls (e.g., sterile samples) to distinguish microbial vs. hydrolytic degradation. Statistical analysis (ANOVA) should confirm significance (p < 0.05) between test and control groups .
Data Analysis and Reporting
Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR vs. IR) for this compound?
- Methodological Answer : Discrepancies may stem from sample purity or solvent effects. Cross-validate with orthogonal techniques: compare IR carbonyl stretches (~1650 cm⁻¹) with NMR amide proton shifts (~8.5 ppm). High-resolution mass spectrometry (HRMS) can confirm molecular formula accuracy. Re-purify samples via recrystallization if inconsistencies persist .
Q. What statistical methods are appropriate for dose-response studies involving this compound in cell-based assays?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Assess goodness-of-fit via R² and residual plots. For multiplex assays (e.g., cytotoxicity + ROS generation), apply multivariate ANOVA to account for interdependent variables. Open-source tools like GraphPad Prism or R packages (drc) are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
